molecular formula C18H17N3O2S B2852401 (Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline CAS No. 402945-49-7

(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline

Cat. No.: B2852401
CAS No.: 402945-49-7
M. Wt: 339.41
InChI Key: ALXQIYOPRHRQJV-HNENSFHCSA-N
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Description

The compound “(Z)-N-(3-ethyl-5-methyl-4-phenylthiazol-2(3H)-ylidene)-3-nitroaniline” is a thiazole-derived Schiff base featuring a nitroaniline moiety. Its structure includes a thiazol-2(3H)-ylidene core substituted with 3-ethyl, 5-methyl, and 4-phenyl groups, coupled to a 3-nitroaniline group via an imine linkage. The Z-configuration denotes the spatial arrangement of substituents around the imine bond, which influences its chemical reactivity and biological interactions. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science, often due to their stability, electronic properties, and capacity for hydrogen bonding .

Properties

IUPAC Name

3-ethyl-5-methyl-N-(3-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-20-17(14-8-5-4-6-9-14)13(2)24-18(20)19-15-10-7-11-16(12-15)21(22)23/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXQIYOPRHRQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=NC2=CC(=CC=C2)[N+](=O)[O-])C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Thiazol-2(3H)-ylidene Family

describes several N-(3-benzyl-5-aryl-thiazol-2(3H)-ylidene)aniline derivatives (compounds 32–37), which share the thiazol-imine backbone but differ in substituents (Table 1).

Table 1: Comparison of Thiazol-2(3H)-ylidene Derivatives

Compound Thiazol Substituents Aryl Group (Position) Functional Groups Key Properties/Applications
Target Compound (Z-form) 3-ethyl, 5-methyl, 4-phenyl 3-nitroaniline (meta) Nitro, imine Potential bioactivity (inferred)
Compound 37 3-benzyl, 5-(4-nitrophenyl) Aniline (para-nitro) Nitro, imine Synthetic intermediate
MSO (Metabolite) 3-methyl, 5-sulfo Acetamide Sulfonic acid, acetamide Metabolic instability

Key Observations:

  • Substituent Effects : The target compound’s 3-ethyl and 5-methyl groups enhance steric bulk and lipophilicity compared to the 3-benzyl group in compound 36. This may improve membrane permeability in biological systems but reduce solubility in polar solvents.
  • Nitro Group Position: The meta-nitro group in the target compound vs. the para-nitro in compound 37 alters electronic resonance.
  • Stability : Unlike MSO (), which undergoes auto-oxidation and glutathione-mediated recycling, the target compound’s nitro group likely confers greater chemical stability, though it may introduce toxicity risks via nitro-reduction pathways.
Comparison with Nitro-Containing Heterocycles

and highlight nitro-functionalized isoxazoles and triazoles, providing insights into reactivity and synthesis (Table 2).

Table 2: Comparison with Nitro Heterocycles

Compound Core Structure Nitro Position Synthesis Method Reactivity Notes
Target Compound Thiazol-imine meta Likely direct arylation Stabilized by ethyl/methyl groups
(6c) Pyridine 3-nitro Azaallyl anion reaction Low selectivity in reactions
(4a) Triazole-thiol 4-nitro Hydrazine hydrate reflux High yield (80% hydrazine)

Key Observations:

  • Synthetic Efficiency: The target compound’s synthesis likely employs direct arylation (as in ), which is more atom-economical than the multi-step hydrazine-mediated routes for triazoles ().
  • Reactivity : The pyridine derivative () exhibits poor reaction selectivity due to competing pathways, whereas the thiazol-imine core in the target compound may offer better regiocontrol due to steric guidance from ethyl/methyl groups.
Metabolic and Pharmacological Considerations
  • Bioactivity : The 3-nitroaniline moiety is structurally analogous to antimicrobial and anticancer agents, suggesting possible inhibitory activity against enzymes like tyrosine kinases or cytochrome P450 isoforms .

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